N-[2-(3-methoxyphenyl)ethyl]adamantan-2-amine
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Overview
Description
N-[2-(3-methoxyphenyl)ethyl]adamantan-2-amine is a compound that combines the structural features of adamantane and a methoxyphenylethylamine moiety. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties. The methoxyphenylethylamine component introduces aromaticity and potential biological activity, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]adamantan-2-amine typically involves the reaction of adamantan-2-amine with 2-(3-methoxyphenyl)ethylamine. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an inert solvent like dichloromethane under mild conditions to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylethyladamantan-2-amine.
Reduction: Formation of cyclohexyl derivatives of the compound.
Substitution: Formation of acetylated derivatives on the aromatic ring.
Scientific Research Applications
N-[2-(3-methoxyphenyl)ethyl]adamantan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique physical properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]adamantan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid scaffold that can enhance binding affinity and specificity, while the methoxyphenylethylamine component can interact with aromatic residues in the target proteins. This dual interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-hydroxyphenyl)ethyl]adamantan-2-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[2-(4-methoxyphenyl)ethyl]adamantan-2-amine: Similar structure but with the methoxy group in the para position.
N-[2-(3-methoxyphenyl)ethyl]adamantan-1-amine: Similar structure but with the amine group attached to a different position on the adamantane ring.
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]adamantan-2-amine is unique due to the specific positioning of the methoxy group and the amine linkage, which can influence its chemical reactivity and biological activity. The combination of adamantane’s rigidity and the aromaticity of the methoxyphenylethylamine moiety provides a distinctive set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-21-18-4-2-3-13(12-18)5-6-20-19-16-8-14-7-15(10-16)11-17(19)9-14/h2-4,12,14-17,19-20H,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLNQIXHDCUHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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